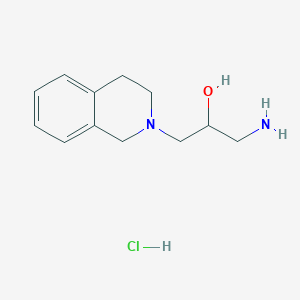

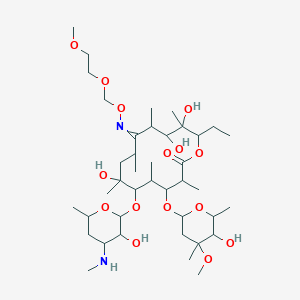

![molecular formula C12H22N4O2 B13391438 2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Interferon receptor agonists are compounds that bind to and activate interferon receptors, which are critical components of the immune response. Interferons are a group of signaling proteins made and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and tumor cells. The activation of interferon receptors by these agonists leads to a cascade of intracellular events that enhance the immune response, making them valuable in the treatment of various diseases, including viral infections and cancers .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of interferon receptor agonists typically involves recombinant DNA technology. This process includes the insertion of the interferon gene into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary cells. The host cells are cultured under specific conditions to express the interferon protein, which is then purified through a series of chromatographic techniques .

Industrial Production Methods: Industrial production of interferon receptor agonists follows a similar recombinant DNA approach but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized for maximum yield and purity. The downstream processing involves multiple purification steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to ensure the final product meets the required standards for clinical use .

化学反应分析

Types of Reactions: Interferon receptor agonists primarily undergo binding interactions rather than traditional chemical reactions. they can be involved in post-translational modifications such as phosphorylation, ubiquitination, and glycosylation .

Common Reagents and Conditions: The production and modification of interferon receptor agonists involve various reagents, including enzymes like kinases for phosphorylation and glycosyltransferases for glycosylation. The conditions for these reactions are typically physiological, involving buffered solutions at specific pH and temperature ranges .

Major Products: The major products of these reactions are the modified forms of the interferon receptor agonists, which have enhanced stability, activity, or specificity. For example, phosphorylated interferon receptor agonists can have increased signaling capabilities .

科学研究应用

Interferon receptor agonists have a wide range of applications in scientific research and medicine:

Chemistry: They are used to study protein-protein interactions and signal transduction pathways.

Biology: They play a crucial role in understanding immune responses and the mechanisms of antiviral and antitumor activities.

Medicine: Clinically, interferon receptor agonists are used to treat diseases such as multiple sclerosis, hepatitis B and C, and certain types of cancer. .

作用机制

Interferon receptor agonists exert their effects by binding to specific interferon receptors on the surface of target cells. This binding triggers the dimerization of the receptor subunits, leading to the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway results in the transcription of interferon-stimulated genes, which produce proteins that have antiviral, antiproliferative, and immunomodulatory effects .

相似化合物的比较

Interferon-alpha: Used for its antiviral and antitumor properties.

Interferon-beta: Commonly used in the treatment of multiple sclerosis.

Interferon-gamma: Primarily involved in immune regulation and used in chronic granulomatous disease

Uniqueness: Interferon receptor agonists are unique in their ability to modulate the immune response through specific receptor interactions. Unlike other cytokines, interferons have a broad range of effects, including antiviral, antiproliferative, and immunomodulatory activities. This makes them versatile tools in both research and clinical settings .

属性

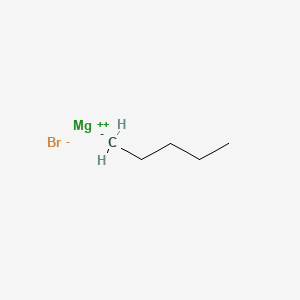

分子式 |

C12H22N4O2 |

|---|---|

分子量 |

254.33 g/mol |

IUPAC 名称 |

2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol |

InChI |

InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16) |

InChI 键 |

MRKKUGDWODATMF-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(CO)NC1=NC(=NC=C1OC)NC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)

![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)

![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)

![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)

![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)